Cas no 581812-68-2 (1-[4-(thiomorpholin-4-yl)phenyl]methanamine)
![1-[4-(thiomorpholin-4-yl)phenyl]methanamine structure](https://ja.kuujia.com/scimg/cas/581812-68-2x500.png)
1-[4-(thiomorpholin-4-yl)phenyl]methanamine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 4-(4-thiomorpholinyl)-
- [4-(thiomorpholin-4-yl)phenyl]methanamine
- 1-[4-(thiomorpholin-4-yl)phenyl]methanamine
- AB00999090-01
- SCHEMBL4022935
- AKOS009249636
- VS-0258
- 1-[4-(THIOMORPHOLIN-4-YL)PHENYL]METHANAMINE
- EN300-43677
- A1-00994
- (4-thiomorpholin-4-ylphenyl)methanamine
- 581812-68-2
- (4-Thiomorpholinophenyl)methanamine
- CS-0249494
- G47488
-
- インチ: InChI=1S/C11H16N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
- InChIKey: QTWKZMAZAXHXLC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 208.10341969Da
- 同位素质量: 208.10341969Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- XLogP3: 1.3
1-[4-(thiomorpholin-4-yl)phenyl]methanamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[4-(thiomorpholin-4-yl)phenyl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B588365-250mg |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
TRC | B588365-50mg |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-43677-0.25g |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 0.25g |
$127.0 | 2023-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14778-5G |
1-[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 5g |
¥ 5,273.00 | 2023-03-13 | |
Enamine | EN300-43677-0.5g |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 0.5g |
$241.0 | 2023-02-10 | |
Enamine | EN300-43677-2.5g |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 2.5g |
$669.0 | 2023-02-10 | |
Aaron | AR019VT6-50mg |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 50mg |
$157.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320164-5g |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 98% | 5g |
¥21400.00 | 2024-05-07 | |
Aaron | AR019VT6-5g |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 5g |
$1651.00 | 2023-12-15 | |
1PlusChem | 1P019VKU-250mg |
[4-(thiomorpholin-4-yl)phenyl]methanamine |
581812-68-2 | 95% | 250mg |
$304.00 | 2023-12-16 |
1-[4-(thiomorpholin-4-yl)phenyl]methanamine 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
1-[4-(thiomorpholin-4-yl)phenyl]methanamineに関する追加情報
Introduction to 1-[4-(thiomorpholin-4-yl)phenyl]methanamine (CAS No: 581812-68-2)
1-[4-(thiomorpholin-4-yl)phenyl]methanamine, identified by its CAS number 581812-68-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a thiomorpholine moiety in its structure suggests promising interactions with biological targets, making it a valuable candidate for further exploration.
The thiomorpholine ring is a sulfur-containing heterocycle that is known for its ability to enhance binding affinity and selectivity in drug molecules. This structural feature has been widely utilized in the design of bioactive compounds, particularly in the development of small-molecule inhibitors and modulators. The phenyl group in the compound further contributes to its pharmacological potential by providing a hydrophobic surface that can interact with specific binding pockets on target proteins.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the unique properties of thiomorpholine-containing compounds. These molecules have shown promise in various preclinical studies, particularly in the inhibition of enzymes and receptors involved in inflammatory and neurological disorders. The methanamine group in 1-[4-(thiomorpholin-4-yl)phenyl]methanamine adds another layer of complexity to its pharmacological profile, potentially influencing its solubility and metabolic stability.
The synthesis of 1-[4-(thiomorpholin-4-yl)phenyl]methanamine involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. The introduction of the thiomorpholine ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently.
The pharmacological activity of 1-[4-(thiomorpholin-4-yl)phenyl]methanamine has been investigated in several preclinical models. Studies have demonstrated its potential as an inhibitor of key enzymes involved in pathways relevant to cancer and inflammation. The compound's ability to modulate these pathways suggests its utility as a lead compound for the development of new therapeutic agents. Additionally, its interaction with biological targets has been explored using computational modeling techniques, which have provided insights into its binding mechanism and potential drug-like properties.
The structural diversity offered by 1-[4-(thiomorpholin-4-yl)phenyl]methanamine makes it an attractive scaffold for medicinal chemists seeking to develop novel drugs. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties to achieve desired therapeutic effects. This flexibility has led to several derivative compounds being tested in clinical trials, with promising results in treating a range of diseases.
The future prospects for 1-[4-(thiomorpholin-4-yl)phenyl]methanamine are vast, particularly as more research is conducted into its pharmacological applications. Ongoing studies aim to elucidate its mechanism of action and identify new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from preclinical research into clinical practice.
In conclusion, 1-[4-(thiomorpholin-4-yl)phenyl]methanamine (CAS No: 581812-68-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing unmet medical needs across various disease areas.
581812-68-2 (1-[4-(thiomorpholin-4-yl)phenyl]methanamine) Related Products
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 66754-13-0(D-Trimannuronic acid)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)




